![molecular formula C20H21N3O4S B3855002 1-{[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B3855002.png)
1-{[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]methyl}-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
1-{[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]methyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that incorporates both indole and piperazine moieties. The indole nucleus is a common structural motif in many biologically active compounds, while the piperazine ring is often found in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves a multi-step processThe final step involves the sulfonylation of the piperazine ring with 4-methylbenzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indoles .
Scientific Research Applications
1-{[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]methyl}-2,3-dihydro-1H-indole-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole nucleus can bind to multiple receptors, modulating various biological pathways. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione: Similar structure but with a benzodioxol group instead of a methylbenzenesulfonyl group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and indole nucleus but with different substituents.
Uniqueness
1-{[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]methyl}-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific combination of indole and piperazine moieties, along with the sulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-6-8-16(9-7-15)28(26,27)22-12-10-21(11-13-22)14-23-18-5-3-2-4-17(18)19(24)20(23)25/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDMFSXXGGZHNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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